5-Methyl-1H-indazol-3-ol is a heterocyclic organic compound characterized by its indazole structure, which incorporates a hydroxyl group at the third position and a methyl group at the fifth position of the indazole ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and applications.
5-Methyl-1H-indazol-3-ol can be synthesized through various chemical pathways, often involving the modification of existing indazole derivatives. It is not commonly found in nature but can be produced in laboratory settings.
This compound belongs to the class of indazoles, which are bicyclic compounds containing a five-membered ring fused to a six-membered aromatic ring. Indazoles are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of 5-Methyl-1H-indazol-3-ol typically involves multiple steps, including the formation of the indazole core followed by hydroxylation and methylation processes. Common methods for synthesizing this compound include:
The synthesis may require careful control of reaction conditions, including temperature, pH, and reaction time, to achieve optimal yields and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of the reactions and confirm the structure of the final product.
The molecular formula for 5-Methyl-1H-indazol-3-ol is CHNO. Its structure features:
The compound has a melting point that typically ranges from 150°C to 155°C, indicating its stability under standard conditions. The molecular weight is approximately 148.16 g/mol.
5-Methyl-1H-indazol-3-ol can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as solvent choice and temperature, which can affect reaction rates and product distribution.
The mechanism of action for 5-Methyl-1H-indazol-3-ol is primarily studied in the context of its biological activities. Although specific mechanisms may vary depending on its application, some proposed actions include:
Research indicates that derivatives of indazole compounds can exhibit anti-inflammatory and anticancer properties, suggesting that 5-Methyl-1H-indazol-3-ol may have similar effects.
5-Methyl-1H-indazol-3-ol is typically a white to off-white crystalline solid with moderate solubility in polar solvents such as water and ethanol. Its melting point indicates it is stable under ambient conditions but may decompose upon prolonged exposure to high temperatures.
The chemical properties include:
Relevant data on solubility and partition coefficients suggest that it may exhibit moderate lipophilicity, influencing its bioavailability in pharmacological applications.
5-Methyl-1H-indazol-3-ol has potential applications in several areas:
The indazole nucleus emerged as a pharmacologically significant scaffold in the mid-20th century, with early research focused on simple unsubstituted derivatives. The specific derivative 5-Methyl-1H-indazol-3-ol (CAS# 7364-26-3) gained attention due to its synthetic accessibility and distinctive hydrogen-bonding capacity. Initial synthetic approaches to indazole derivatives were reported as early as the 1960s, when researchers explored reactions of NH-indazoles with electrophiles including formaldehyde [8]. The historical development of indazole chemistry reveals a trajectory from simple heterocyclic curiosities to targeted therapeutic agents, with 5-Methyl-1H-indazol-3-ol serving as a key intermediate in this evolution [1] [8].
The compound's discovery trajectory parallels advancements in heterocyclic synthesis methodologies. Early routes involved direct cyclization of ortho-substituted phenylhydrazines, while contemporary approaches leverage transition metal-catalyzed reactions and microwave-assisted synthesis for improved regioselectivity and yield [5] [9]. The introduction of the methyl group at position 5 and hydroxyl at position 3 represented a strategic modification to enhance both physicochemical properties and target binding capabilities compared to the parent indazole structure [1] [3].
Table 1: Historical Development Milestones for Indazole Derivatives
Time Period | Key Advancement | Significance |
---|---|---|
1960s | First reactions of NH-indazoles with electrophiles | Established synthetic accessibility of N-substituted derivatives |
1980s-1990s | Discovery of indazole biological activities | Identified anti-inflammatory and antimicrobial potential |
Early 2000s | Structural characterization of substituted indazoles | Enabled rational drug design approaches |
2010-Present | Application in fragment-based drug design | Utilized as building blocks for complex therapeutics |
5-Methyl-1H-indazol-3-ol (C₈H₈N₂O, MW 148.16 g/mol) exhibits distinctive structural features that differentiate it from simple indazoles and related bicyclic heterocycles. The molecule crystallizes in a planar conformation with the methyl group at position 5 and hydroxyl group at position 3 creating a hydrogen-bonding motif critical to its molecular recognition properties [3]. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal an energy difference of approximately 20 kJ·mol⁻¹ between tautomeric forms, favoring the 1H-tautomer observed experimentally [8].
The presence of both hydrogen bond donor (-OH) and acceptor (=N-) groups within the fused ring system creates a unique pharmacophoric triangle when considering the methyl group's hydrophobic contribution. X-ray crystallographic studies of analogous compounds demonstrate that the hydroxyl group participates in strong intermolecular hydrogen bonding (O-H···N), with bond lengths averaging 1.86 Å, while the methyl group induces subtle electron-donating effects that modulate aromatic ring electron density [3] [8]. This electronic profile enhances the compound's participation in π-stacking interactions while maintaining sufficient solubility for medicinal chemistry applications, as evidenced by its calculated partition coefficient (logP) of approximately 1.8 [3].
Table 2: Key Structural Parameters of 5-Methyl-1H-indazol-3-ol
Structural Feature | Value/Description | Significance |
---|---|---|
Molecular Formula | C₈H₈N₂O | Balanced carbon/heteroatom ratio |
Hydrogen Bond Donor Capacity | 2 (OH and NH) | Enhanced target interaction potential |
Hydrogen Bond Acceptor Capacity | 3 (N and O atoms) | Complementary binding to biological targets |
Tautomeric Preference | 1H-indazole form | Thermodynamic stability and reactivity |
Aromatic System | 10-π-electron bicyclic system | Planar recognition surface |
5-Methyl-1H-indazol-3-ol serves as a privileged fragment in contemporary drug discovery due to its optimal physicochemical properties (MW < 300, cLogP < 2, hydrogen bond donors/acceptors ≤ 3) and high ligand efficiency. Its utility in fragment-based drug design (FBDD) stems from the strategic positioning of the C5 methyl group, which provides a synthetic handle for structural elaboration while the C3 hydroxyl group serves as a hydrogen-bonding anchor point for target engagement [1] [10]. Screening of this fragment against diverse target classes has revealed unexpected promiscuity, with demonstrated affinity for kinases, GPCRs, and nuclear receptors [1].
Recent applications include its incorporation as a key structural element in the development of calcitonin gene-related peptide (CGRP) receptor antagonists for migraine treatment, where the indazole core provides optimal vectoring for substituents that engage key receptor subpockets [10]. Similarly, the compound has been employed as a building block in anticancer agents targeting PARP and checkpoint kinases, with the methyl group enabling strategic functionalization to improve target selectivity [1] [6]. In antimicrobial development, particularly against Candida species, 3-aryl derivatives of 5-Methyl-1H-indazol-3-ol have demonstrated potent anticandidal activity, with the methyl group contributing to enhanced membrane penetration [9].
Table 3: Target Engagement Profile in Fragment-Based Screening
Target Class | Representative Targets | Binding Efficiency Index | Application Areas |
---|---|---|---|
Kinases | AKT1, CDK, Rho-kinase | 0.32-0.41 | Anticancer agents |
GPCRs | CGRP receptor, MCH-1 | 0.28-0.35 | Migraine, obesity |
Nuclear Receptors | PPARγ, RORγt | 0.25-0.30 | Metabolic diseases |
Microbial Enzymes | Lanosterol demethylase | 0.33 | Antifungal agents |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: